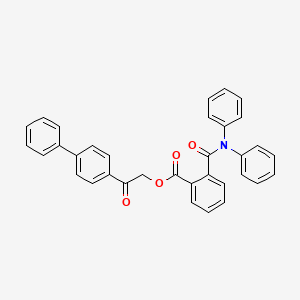
Leupeptinhemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leupeptinhemisulfate is a peptide sulfate salt known for its role as a potent inhibitor of serine and cysteine proteinases. It is derived from the combination of leupeptin with 0.5 molar equivalents of sulfuric acid . This compound is widely used in biochemical research due to its ability to inhibit proteolysis by enzymes such as plasmin, trypsin, cathepsin B, and papain .
Vorbereitungsmethoden
Leupeptinhemisulfate can be synthesized through microbial fermentation, primarily using species of actinomycetes . The synthetic route involves the cultivation of these microorganisms, followed by extraction and purification of the compound. Industrial production methods typically involve large-scale fermentation processes, where the microorganisms are grown in controlled environments to maximize yield .
Analyse Chemischer Reaktionen
Leupeptinhemisulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding alcohols or amines under appropriate conditions.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Leupeptinhemisulfate has a wide range of scientific research applications:
Wirkmechanismus
Leupeptinhemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity . This inhibition prevents the proteolytic cleavage of proteins, protecting them from degradation. The molecular targets of this compound include enzymes such as trypsin, plasmin, and cathepsin B . The pathways involved in its mechanism of action include the inhibition of protease-mediated signaling and the prevention of protein degradation .
Vergleich Mit ähnlichen Verbindungen
Leupeptinhemisulfate is unique in its ability to inhibit a broad range of proteases with high specificity and low toxicity . Similar compounds include:
Pepstatin: Another protease inhibitor that specifically inhibits aspartic proteases.
Aprotinin: A serine protease inhibitor used to reduce bleeding during surgery.
E-64: A cysteine protease inhibitor with a different mechanism of action compared to this compound.
This compound stands out due to its broad-spectrum inhibition and its effectiveness in various biological and industrial applications .
Eigenschaften
Molekularformel |
C40H78N12O12S |
|---|---|
Molekulargewicht |
951.2 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid |
InChI |
InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 |
InChI-Schlüssel |
HFKRKHUDDFQRJB-VFFZMTJFSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-oxo-4-(piperidin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B12463468.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B12463488.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463500.png)

![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)

![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)

